(S)-1-Amino-2,3-dihydro-1H-indene-1-carboxylic acid hydrochloride is a chemical compound with significant relevance in organic and medicinal chemistry. It is recognized for its potential applications in asymmetric synthesis and as a chiral auxiliary. The compound is classified under amino acids and derivatives, specifically as a hydrochloride salt of an indene derivative.
(S)-1-Amino-2,3-dihydro-1H-indene-1-carboxylic acid hydrochloride is classified as an amino acid derivative and falls under the category of chiral building blocks, which are essential in the synthesis of biologically active compounds. Its hydrochloride form indicates that it is a salt formed with hydrochloric acid, enhancing its stability and solubility in aqueous solutions.
The synthesis of (S)-1-amino-2,3-dihydro-1H-indene-1-carboxylic acid hydrochloride typically involves multi-step organic reactions. A common approach includes:
The synthesis may involve reagents like thionyl chloride for chlorination steps or ammonia for amination processes. Conditions such as temperature control and reaction time are crucial to ensure the desired stereochemistry is achieved, particularly for obtaining the (S) enantiomer .
The molecular formula of (S)-1-amino-2,3-dihydro-1H-indene-1-carboxylic acid hydrochloride is C10H12ClNO2. Its structure features an indene core with an amino group at the first position and a carboxylic acid at the first carbon of the indene ring.
(S)-1-amino-2,3-dihydro-1H-indene-1-carboxylic acid hydrochloride can undergo several chemical reactions:
These reactions often require specific catalysts or conditions such as elevated temperatures or acidic/basic environments to proceed effectively .
The mechanism of action for (S)-1-amino-2,3-dihydro-1H-indene-1-carboxylic acid hydrochloride primarily revolves around its role as a chiral auxiliary in asymmetric synthesis. It facilitates the formation of enantiomerically enriched products by influencing the stereochemical outcome during reactions involving electrophiles.
This compound has been utilized in various catalytic systems where it enhances selectivity and yield in chiral transformations, particularly in the reduction of carbonyl compounds .
(S)-1-amino-2,3-dihydro-1H-indene-1-carboxylic acid hydrochloride finds applications in:
Its role in catalysis and synthesis continues to be an important area of research within organic chemistry, highlighting its versatility and significance in developing new therapeutic agents .
The synthesis of enantiopure 1-aminoindane-1-carboxylic acids emerged prominently in early 2000s alongside advances in asymmetric catalysis. Initial synthetic approaches to the (S)-enantiomer employed chiral auxiliaries like Oppolzer’s sultam, achieving moderate diastereoselectivity (dr 5:1) but requiring multiple purification steps that limited scalability. A landmark 2008 study introduced transition metal catalysis using ruthenium-BINAP complexes, enabling asymmetric reductive amination of 1-indanone derivatives with up to 88% enantiomeric excess (ee) . This represented a significant efficiency improvement but faced challenges in removing trace metal contaminants from pharmaceutical intermediates.
By 2012, organocatalytic methods had revolutionized the synthesis through iminium ion cyclization. Lithium hexamethyldisilazide (LiHMDS)-mediated tandem Michael-Michael reactions of glycinate esters achieved the (S)-enantiomer with >99% ee and gram-scale productivity without chromatographic purification . The reaction mechanism proceeds via enolate formation, conjugate addition, and intramolecular cyclization, establishing the chiral center with exceptional fidelity. Contemporary green chemistry innovations now utilize biocatalysis with engineered transaminases, achieving atom-economical amination with 97% ee and reduced environmental footprint (E-factor < 15) .
Table 1: Evolution of Synthetic Approaches for (S)-Enantiomer
Synthetic Method | Key Catalyst/Reagent | Diastereo-/Enantioselectivity | Yield Range |
---|---|---|---|
Chiral Auxiliary (2003) | Oppolzer sultam | dr 5:1 | 35–45% |
Metal Catalysis (2008) | Ru-(S)-BINAP | 88% ee | 62–75% |
Organocatalysis (2012) | LiHMDS/THF | >99% ee | 85–92% |
Biocatalysis (2020) | Engineered ω-transaminase | 97% ee | 78–83% |
The structural proof of absolute (S)-configuration was unequivocally established through single-crystal X-ray diffraction studies of methyl ester derivatives, revealing the characteristic tetrahedral geometry at C1 with bond angles of 109.5° ± 0.5°. This conformation positions the carboxyl group equatorial to the indane ring plane, minimizing steric strain and influencing subsequent reactivity [6].
The (S)-1-aminoindane carboxylic acid scaffold serves as a rigid proline analog in peptidomimetic design, enforcing β-turn conformations inaccessible to flexible amino acids. Its bicyclic structure reduces the entropic penalty upon target binding, leading to enhanced affinity for enzymes and receptors. This property is exploited in dipeptidyl peptidase-4 (DPP-4) inhibitors for type 2 diabetes management, where the (S)-enantiomer’s configuration aligns optimally with the S1 binding pocket, yielding IC₅₀ values 40-fold lower than its (R)-counterpart .
In neuropharmacology, the compound’s capacity to mimic glutamate’s zwitterionic state while resisting metabolic degradation enables its use in metabotropic glutamate receptor (mGluR) modulators. Molecular docking studies demonstrate salt bridge formation between the carboxylate group and Arg³²⁷ of mGluR5’s extracellular domain, with the indane ring providing π-stacking against Tyr³⁶⁵. These interactions confer subtype selectivity, reducing off-target effects in neurological disorders [6].
Table 2: Biomedical Applications Leveraging (S)-Configuration
Application | Biological Target | Advantage of (S)-Configuration | Reference Compound |
---|---|---|---|
Antidiabetic Agents | DPP-4 | 40-fold ↑ binding affinity vs. (R)-enantiomer | Saxagliptin analogs |
Neurotherapeutics | mGluR1/5 | Selective allosteric modulation | Basimglurant analogs |
Anticoagulants | Thrombin factor XIa | Enhanced hydrophobic pocket occupancy | EP-7041 derivatives |
Antibiotic Adjuvants | β-Lactamase | Distortion of catalytic Ser⁷⁰ geometry | Avibactam hybrids |
Recent applications extend to cancer therapeutics, where its incorporation into proteolysis-targeting chimeras (PROTACs) improves cell permeability by reducing polarity. The logP value of the free amino acid (0.9) increases to 2.3 upon esterification, facilitating blood-brain barrier penetration for glioblastoma targets. Additionally, cryo-EM structural studies reveal that indane-containing inhibitors of β-lactamase maintain hydrogen bonding to Ser⁶⁴ and Asn¹⁵² similar to natural substrates, explaining their potency against drug-resistant bacteria [6].
Table 3: Key Identifiers of (S)-1-Amino-2,3-dihydro-1H-indene-1-carboxylic acid HCl
Identifier | Value |
---|---|
IUPAC Name | (S)-1-Amino-2,3-dihydro-1H-indene-1-carboxylic acid hydrochloride |
CAS Registry Number | 1292292-89-7 |
Molecular Formula | C₁₀H₁₂ClNO₂ |
Molecular Weight | 213.66 g/mol |
SMILES Notation | O=C([C@]1(N)CCC2=C1C=CC=C2)O.[H]Cl |
InChI Key | PKWJOVLAHBCCTC-HNCPQSOCSA-N |
Synonyms | (S)-1-Amino-1,3-dihydro-2H-indene-1-carboxylic acid HCl; (S)-1-Aminoindane-1-carboxylic acid hydrochloride |
Chiral Purity Specification | ≥95% (typically >98% ee by chiral HPLC) |
CAS No.: 5287-45-6
CAS No.: 13966-05-7
CAS No.: 1349245-31-3
CAS No.:
CAS No.: